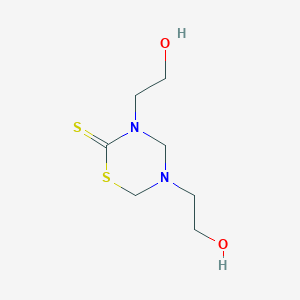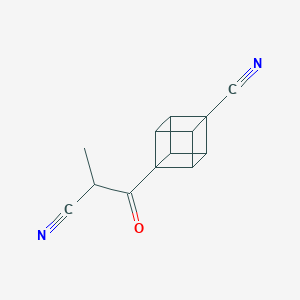
4-(2-Cyanopropanoyl)cubane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyanopropanoyl)cubane-1-carbonitrile is a compound with the molecular formula C13H10N2O and a molecular weight of 210.23 g/mol It belongs to the family of cubane derivatives, which are known for their unique cubic structure consisting of eight carbon atoms at the corners of a cube
Métodos De Preparación
The synthesis of 4-(2-Cyanopropanoyl)cubane-1-carbonitrile typically involves multiple steps, starting from simpler cubane derivatives. One common method involves the reaction of cubane-1,4-dicarboxylic acid with appropriate reagents to introduce the cyanopropanoyl and carbonitrile groups . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-(2-Cyanopropanoyl)cubane-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2-Cyanopropanoyl)cubane-1-carbonitrile has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex cubane derivatives . In biology, it may be investigated for its potential as a drug candidate due to its unique structure and properties. In medicine, it could be explored for its potential therapeutic effects, while in industry, it may find applications in the development of new materials or catalysts .
Mecanismo De Acción
The mechanism of action of 4-(2-Cyanopropanoyl)cubane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique cubic structure allows it to fit into certain binding sites, potentially inhibiting or activating specific enzymes or receptors . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-(2-Cyanopropanoyl)cubane-1-carbonitrile can be compared with other cubane derivatives, such as cubane-1,4-dicarboxylic acid and methyl 4-cyanocubane-1-carboxylate These compounds share the cubic structure but differ in their functional groups, leading to variations in their chemical reactivity and applications
Propiedades
Número CAS |
2167832-71-3 |
|---|---|
Fórmula molecular |
C13H10N2O |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
4-(2-cyanopropanoyl)cubane-1-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c1-4(2-14)11(16)13-8-5-9(13)7-10(13)6(8)12(5,7)3-15/h4-10H,1H3 |
Clave InChI |
UREVHMRGRXAASF-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C(=O)C12C3C4C1C5C2C3C45C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


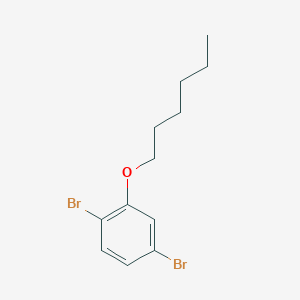

![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B14016024.png)
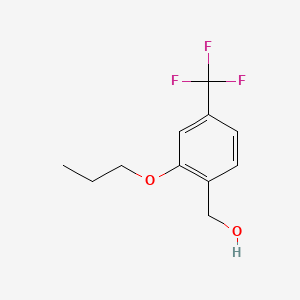
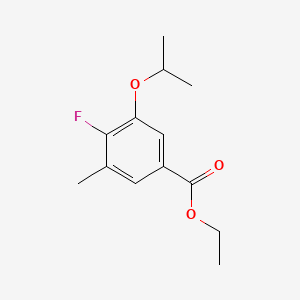
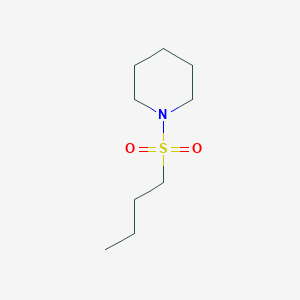




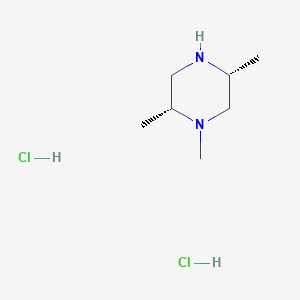
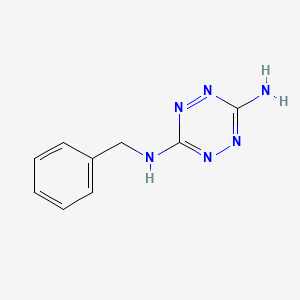
![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)
